Product packaging for Desethylamodiaquine(Cat. No.:CAS No. 79352-78-6)

Desethylamodiaquine

Número de catálogo: B193632
Número CAS: 79352-78-6
Peso molecular: 327.8 g/mol
Clave InChI: VRXFDHAGFYWGHT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Historical Context of Desethylamodiaquine Research

Amodiaquine (B18356) was introduced in the 1950s as a successor to chloroquine (B1663885), offering improved efficacy against chloroquine-resistant malaria parasites taylorandfrancis.com. Initial research primarily focused on amodiaquine's clinical effectiveness and safety. As studies progressed into its metabolic fate, this compound was identified as the major active metabolite asm.orgresearchgate.netnih.govtaylorandfrancis.com. Early research highlighted that this compound's significantly longer half-life compared to amodiaquine was responsible for the sustained antimalarial activity observed in patients nih.govtaylorandfrancis.com. This understanding was crucial in recognizing this compound not just as a metabolic byproduct but as the effector molecule driving the drug's efficacy, paving the way for its inclusion in combination therapies and further in-depth investigation.

Significance of this compound in Antimalarial Therapy Paradigms

The therapeutic importance of this compound is multifaceted, stemming from its direct role in amodiaquine's efficacy and its integration into modern antimalarial drug combinations.

Following oral administration, amodiaquine undergoes extensive biotransformation in the liver, predominantly mediated by CYP2C8, yielding this compound asm.orgresearchgate.netresearchgate.net. While amodiaquine itself has antimalarial activity, this compound is recognized as the primary effector molecule due to its prolonged elimination half-life, which can range from 9 to 18 days, substantially longer than amodiaquine's 2-8 hour half-life researchgate.nettaylorandfrancis.comresearchgate.net. This extended presence in the body ensures sustained therapeutic levels, contributing to both immediate parasite clearance and a period of post-treatment protection researchgate.net. Research has also indicated that this compound exhibits a stronger correlation with chloroquine resistance patterns than the parent amodiaquine compound ajtmh.orgnih.govajtmh.org.

Current Research Landscape and Unanswered Questions in this compound Science

Contemporary research continues to refine the application of amodiaquine-desethylamodiaquine therapies, particularly in diverse patient populations, and to deepen the understanding of resistance mechanisms. Studies are actively investigating the pharmacokinetics of amodiaquine and this compound in specific groups, such as pregnant women and children, to optimize dosing strategies nih.govuct.ac.zaasm.orgresearch-nexus.net. For example, research involving pregnant women has indicated no significant pharmacokinetic alterations for amodiaquine and this compound between pregnancy and the postpartum period, suggesting current dosing protocols may be adequate nih.gov. However, concerns persist regarding potential under-dosing in infants and young children, underscoring the need for further research into dose adjustments for these vulnerable demographics uct.ac.zaresearch-nexus.net.

The correlation between this compound exposure levels and treatment efficacy is a key area of ongoing investigation. While a statistically significant link has been identified between this compound concentrations on day seven post-treatment and treatment outcomes, this association has been characterized as weak, implying that other factors also influence treatment success research-nexus.net. Furthermore, elucidating the genetic underpinnings of amodiaquine metabolism, particularly the role of CYP2C8 genetic variations, is crucial for predicting individual patient responses and potential adverse reactions researchgate.net.

Several critical questions remain unanswered in the field of this compound research. These include precisely defining the this compound exposure thresholds necessary for achieving high cure rates and ensuring a sufficient period of post-treatment prophylaxis iddo.org. Additionally, the intricate mechanisms underlying the synergistic interactions between this compound and other antimalarial agents, such as artemisinin (B1665778) derivatives, warrant further detailed investigation nih.govnih.govnih.gov. Finally, comprehensive data on the long-term safety profile of amodiaquine, particularly with repeated administration or in specific patient groups, continues to be an area requiring further exploration nih.govpharmgkb.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18ClN3O B193632 Desethylamodiaquine CAS No. 79352-78-6

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol
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InChI

InChI=1S/C18H18ClN3O/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17/h3-10,20,23H,2,11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXFDHAGFYWGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20229630
Record name Desethylamodiaquine
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Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

79352-78-6
Record name Desethylamodiaquine
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Record name Desethylamodiaquine
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Record name Desethylamodiaquine
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Record name 4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol
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Record name 4-((7-CHLORANYLQUINOLIN-4-YL)AMINO)-2-(ETHYLAMINOMETHYL)PHENOL
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Pharmacological Characterization of Desethylamodiaquine

Mechanisms of Antimalarial Action

The antimalarial activity of desethylamodiaquine is multifaceted, primarily targeting the intra-erythrocytic stages of Plasmodium species. Its mechanisms of action involve the disruption of critical parasite survival pathways.

Interference with Heme Detoxification Pathways in Plasmodium Species

A primary and well-established mechanism of action for this compound is its interference with the parasite's heme detoxification process. researchgate.netpatsnap.commdpi.comnih.gov During its growth within red blood cells, the Plasmodium parasite digests host hemoglobin to acquire essential amino acids. mdpi.com This process releases large quantities of heme, which is toxic to the parasite. To protect itself, the parasite polymerizes the toxic heme into an inert, crystalline pigment called hemozoin within its acidic food vacuole. researchgate.netpatsnap.comnih.gov

This compound, like its parent compound amodiaquine (B18356) and other 4-aminoquinoline (B48711) drugs such as chloroquine (B1663885), is thought to accumulate in the parasite's food vacuole. researchgate.net Here, it binds to free heme, forming a complex that prevents the polymerization of heme into hemozoin. researchgate.netmalariaworld.org This inhibition of hemozoin formation leads to the accumulation of toxic heme within the parasite, which is a key factor in its death. researchgate.netmalariaworld.org Studies have demonstrated that hemozoin inhibitors like this compound cause a dose-dependent increase in exchangeable heme, which correlates with decreased parasite survival. nih.govmalariaworld.org

Induction of Oxidative Stress in Parasitic Cells

The accumulation of free heme resulting from the inhibition of hemozoin formation is a significant source of oxidative stress within the parasite. nih.govnih.gov Heme, with its iron atom, can catalyze the production of reactive oxygen species (ROS) through Fenton-like reactions. nih.gov This increase in ROS can lead to widespread damage to vital cellular components, including lipids, proteins, and nucleic acids, ultimately contributing to parasite death. mdpi.com The generation of oxidative stress is considered a crucial downstream effect of the primary action of heme detoxification inhibition. patsnap.com While the parasite possesses antioxidant defense mechanisms, the overwhelming oxidative stress induced by compounds like this compound can exceed the parasite's capacity to neutralize it. nih.gov

Potential Interference with Nucleic Acid Synthesis

While the primary mechanism of action for this compound is the disruption of heme detoxification, some research suggests that 4-aminoquinoline drugs may also interfere with the parasite's nucleic acid synthesis. patsnap.commdpi.com It has been proposed that these compounds might intercalate into the parasite's DNA, thereby hindering replication and transcription processes. patsnap.com This would impair the parasite's ability to multiply and propagate. However, the evidence specifically implicating this compound in this mechanism is less direct compared to its well-documented effects on heme metabolism. The majority of its antimalarial activity is attributed to the inhibition of hemozoin formation and the subsequent oxidative stress. researchgate.netpatsnap.comnih.gov

Comparative Antimalarial Potency vs. Amodiaquine Parent Compound

This compound is the primary active metabolite of amodiaquine and is responsible for most of the antimalarial activity observed in vivo. However, in vitro studies have shown that amodiaquine itself is generally more potent. Research comparing the 50% inhibitory concentrations (IC50) of both compounds against Plasmodium falciparum isolates has consistently demonstrated this difference.

**Table 1: Comparative In Vitro Potency of this compound vs. Amodiaquine against *P. falciparum***

CompoundStrain/IsolatesMean IC50 (nM)Reference
This compoundField Isolates (Thailand)67.5 nih.gov, ajtmh.org
AmodiaquineField Isolates (Thailand)18.2 nih.gov, ajtmh.org
This compound3D7 (Sensitive)25 oup.com, medchemexpress.com
Amodiaquine3D7 (Sensitive)8 oup.com
This compoundV1/S (Resistant)97 oup.com, medchemexpress.com
AmodiaquineV1/S (Resistant)15 oup.com
This compoundThai Isolates1.9-11.8 scimath.org
AmodiaquineThai Isolates1.8-14.1 scimath.org

Pharmacokinetic Profiles and Modeling of this compound

The pharmacokinetic properties of this compound are central to its role as an effective antimalarial agent.

Absorption Dynamics and Bioavailability Considerations

Amodiaquine is rapidly absorbed after oral administration and undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2C8, to form its main active metabolite, this compound. scielo.br Consequently, very little of the parent drug is detected in the plasma, while this compound reaches high concentrations and has a much longer elimination half-life, making it the principal contributor to the antimalarial effect. patsnap.com

Distribution Characteristics within Biological Compartments

This compound exhibits extensive distribution throughout the body. Following its formation from amodiaquine, it is distributed from a central compartment into peripheral compartments. asm.orgresearchgate.netnih.gov Studies have shown that this compound is highly bound to plasma proteins, with binding percentages ranging from 90% to 95%. asm.org This high protein binding can influence its distribution into tissues.

A notable characteristic of this compound is its accumulation in red blood cells. The erythrocyte-to-plasma ratio has been reported to be approximately 3:1 in healthy individuals, indicating a higher concentration within red blood cells compared to plasma. asm.org This is significant as red blood cells are the primary site of malaria parasite replication. lshtm.ac.uk Furthermore, this compound also accumulates in white blood cells. lshtm.ac.uk

The apparent volume of distribution of this compound is substantial, with estimates in non-sickle cell disease pediatric patients ranging from 350 to 500 liters. nih.gov However, in pediatric patients with sickle cell disease, the central volume of distribution has been observed to be significantly larger, at approximately 4400 L, compared to 368 L in non-sickle cell disease children. nih.gov This suggests that pathophysiological changes associated with sickle cell disease, such as increased white blood cell and platelet counts, could alter the distribution of this compound. nih.gov

The distribution of this compound can be influenced by the biological matrix in which it is measured. Whole blood concentrations may provide a more accurate reflection of the drug's concentration at the site of action (the parasitized red blood cells) compared to plasma concentrations, due to its accumulation in blood cells. lshtm.ac.uk The ratio of capillary whole blood to capillary plasma concentrations for this compound has been determined to be 3.4. uct.ac.za

Metabolic Pathways and Metabolite Formation of this compound

The formation of this compound is the principal metabolic pathway for its parent compound, amodiaquine. nih.gov This conversion is primarily mediated by the cytochrome P450 enzyme CYP2C8 in the liver. asm.orgasm.orgnih.gov In fact, the N-desethylation of amodiaquine is considered an excellent marker for CYP2C8 activity due to its high affinity and turnover. nih.gov

Once formed, this compound itself undergoes further metabolism. It is metabolized in vivo to an inactive metabolite, bis-desethylamodiaquine. asm.org The specific enzyme or route responsible for this biotransformation has not been fully elucidated. asm.org There is some suggestion that the extrahepatic enzyme CYP1A1 may be involved in the metabolism of this compound to other, as yet unidentified, metabolites. asm.org In vitro studies using human liver microsomes have also identified the formation of an unknown metabolite, designated M2, catalyzed by the extrahepatic P450s, 1A1 and 1B1. nih.govresearchgate.net

It is important to note that amodiaquine is considered a prodrug, as its primary antimalarial activity is attributed to this compound. rroij.com

Elimination Kinetics and Excretion Routes

The elimination of this compound from the body is a slow process, characterized by a long terminal elimination half-life. Reported values for the elimination half-life of this compound are approximately 196.4 hours lshtm.ac.uk to 211 hours. dndi.orgnih.gov This prolonged half-life means the metabolite can be detected in plasma and blood for up to a month after administration of the parent drug. asm.orgasm.org

Elimination of this compound primarily occurs from the central compartment. asm.orgresearchgate.netnih.gov The primary route of excretion is not through the kidneys. Only a very small fraction of this compound, approximately 0.02% over 8 days, is eliminated unchanged in the urine. asm.org This indicates that the majority of the compound is cleared from the body through metabolic processes.

The clearance of this compound can be influenced by co-administered drugs. For instance, when amodiaquine is given in combination with artesunate (B1665782), the clearance of this compound is more rapid. nih.gov

Population Pharmacokinetic Research

Population pharmacokinetic studies are essential for understanding the variability in drug response among individuals and for optimizing dosing regimens. researchgate.net Several such studies have been conducted to characterize the pharmacokinetics of this compound.

Inter-individual Variability in this compound Pharmacokinetics

Significant inter-individual variability has been observed in the pharmacokinetics of this compound. nih.gov This variability is evident in key pharmacokinetic parameters such as clearance and volume of distribution. For example, a five-fold variation in this compound levels was noted in one study. nih.gov High inter-individual variability has also been reported for concentrations measured on day 3 post-dose, which contrasts with the variability observed on day 7. researchgate.net

This variability can be attributed to a number of factors, including genetic polymorphisms in the enzymes responsible for its metabolism. Polymorphisms in CYP2C8, the main enzyme involved in the formation of this compound from amodiaquine, can contribute to the variability in its formation and, consequently, its exposure. asm.org

Covariate Analysis of Pharmacokinetic Parameters

Covariate analysis in population pharmacokinetic models helps to identify factors that can explain inter-individual variability. For this compound, several covariates have been found to influence its pharmacokinetic parameters.

Body weight is a significant covariate that affects the apparent volume of distribution and the elimination rate constant of this compound. dndi.orgnih.gov It has been implemented as an allometric function on all clearance and volume parameters in several population models. asm.orgresearchgate.netnih.gov Age has also been identified as a key covariate influencing the clearance of this compound. asm.orgasm.org Specifically, after adjusting for weight, the clearance of this compound reaches 50% of adult maturation levels at approximately 3.9 months after birth. asm.org

Other covariates that have been explored include sex, nutritional status, parasite density, and the presence of fever or anemia. lshtm.ac.ukuct.ac.za In some analyses, body weight and gender were found to be significant covariates for the volume of distribution. researchgate.net The disease state, specifically malaria, has also been shown to have an effect, with bioavailability being lower at the start of treatment compared to during convalescence. asm.orgasm.org In pediatric patients with sickle cell disease, the disease itself was a significant categorical covariate, with these patients exhibiting approximately 5-fold greater clearance and a more than 10-fold larger central volume of distribution compared to non-sickle cell disease children. nih.gov

CovariateEffect on this compound PharmacokineticsReference(s)
Body Weight Influences apparent volume of distribution and elimination rate constant. dndi.orgnih.gov
Age Affects clearance. asm.orgasm.org
Gender Can influence volume of distribution. researchgate.net
Sickle Cell Disease Increases clearance and central volume of distribution. nih.gov
Malaria Infection Reduces bioavailability at the start of treatment. asm.orgasm.org

Pharmacokinetic Modeling Approaches (e.g., Non-linear Mixed-Effects Modeling, Compartmental Models)

Non-linear mixed-effects modeling is the standard approach used to analyze the population pharmacokinetics of this compound. asm.orgresearchgate.netnih.gov This method allows for the characterization of both the typical pharmacokinetic profile in a population and the variability between individuals.

The disposition of this compound is typically described by multi-compartment models. Two- and three-compartment disposition models have been commonly used to fit the plasma concentration-time data of this compound. asm.orgasm.orgresearchgate.net For instance, a two-compartment model best described the data in a study involving pediatric patients with and without sickle cell disease. nih.gov In another study of pregnant women, a three-compartment disposition model was found to be most appropriate. asm.orgresearchgate.netnih.gov

These models often incorporate first-order elimination from the central compartment. dndi.orgnih.gov The absorption phase of the parent drug, amodiaquine, which leads to the formation of this compound, has been modeled using various approaches, including first-order absorption with a lag time asm.orgresearchgate.netnih.gov and transit compartment models. asm.orgasm.org

The table below summarizes the different compartmental models used to describe the pharmacokinetics of this compound in various studies.

Study PopulationThis compound ModelReference(s)
Pregnant women with P. vivax malariaThree-compartment disposition asm.orgresearchgate.netnih.gov
Pediatric patients with and without sickle cell diseaseTwo-compartment disposition nih.gov
Adults with uncomplicated P. falciparum malariaTwo-compartment disposition dndi.orgnih.gov
Pooled analysis of adults and children with uncomplicated malariaThree-compartment disposition asm.orgasm.org

Pharmacodynamics and Efficacy Correlates of this compound

This compound is the principal, biologically active metabolite of amodiaquine and is considered the main agent responsible for treatment efficacy due to its much slower elimination rate compared to its parent compound. dndi.orgnih.govasm.org The pharmacodynamic profile of this compound, particularly when used in artemisinin-based combination therapies (ACTs), is crucial for understanding its clinical effectiveness. ACTs pair a fast-acting artemisinin (B1665778) derivative for rapid parasite biomass reduction with a longer-acting partner drug, like amodiaquine (and by extension, this compound), to clear residual parasites. dndi.orgasm.orgnih.gov

Establishing a direct quantitative relationship between this compound exposure and the rate of parasite clearance has proven challenging in clinical studies. This is often due to the high efficacy of the combination therapies in which it is administered.

In a study involving 54 adult patients in Kenya treated with an artesunate-amodiaquine combination, all participants achieved complete parasite clearance within four days of starting treatment. dndi.orgnih.govwww.gov.ukasm.org While this demonstrates high therapeutic efficacy, the rapid clearance across the patient population prevented a meaningful investigation into the possible correlation between varying levels of this compound (DAQ) exposure and the speed of parasite reduction. dndi.orgnih.govwww.gov.ukasm.org Similarly, a study in Ghanaian patients receiving the same combination therapy reported a high rate of adequate clinical and parasitological response, which again made it difficult to establish a link between this compound exposure and treatment outcome. uct.ac.za

Some observations have been noted, however. In the Kenyan study, two patients who had not achieved complete parasite clearance by day two had cumulative DAQ area under the curve (AUC) values of 28.4 and 27.2 mg·h/liter, respectively. nih.gov In a separate study of postpartum women with Plasmodium vivax malaria, the median parasite clearance time was rapid, at just one day. nih.gov

The correlation between this compound concentrations and long-term treatment outcomes, such as parasite recurrence, has been a subject of extensive research, yielding varied results. Some evidence suggests that maintaining adequate drug levels is key to preventing treatment failure. Lower concentrations of this compound on day 7 post-treatment have been generally associated with an increased risk of treatment failure. iddo.org

One study in pediatric patients found a statistically significant, though weak, association between the concentration of N-desethylamodiaquine (N-DEAQ) on day 7 and the treatment outcome. researchgate.net However, the evidence is not uniformly consistent. A sub-study analysis failed to find any association between day 7 this compound concentration and parasite recurrence by day 28 or 42. researchgate.net Another study investigating pregnant women with P. vivax malaria found that this compound exposure was not significantly different between women who experienced recurrent malaria and those who did not, although the small sample size was noted as a potential limitation. nih.gov

In the context of highly effective ACTs, defining a clear concentration-effect relationship is often complicated. In a study of an artesunate-amodiaquine fixed-dose combination, patients who experienced recurrent parasitemia were observed to have relatively low predicted concentrations of this compound. d-nb.info The table below details findings related to day 7 concentrations in patients with confirmed treatment failure (recrudescence).

Table 1: Day 7 this compound Concentrations and Treatment Outcome

Parameter Finding Source
Recrudescence Correlation Only one of five patients with PCR-confirmed recrudescence had a Day 7 this compound concentration above 75 ng/mL. d-nb.info

| Cure Rate at 75 ng/mL Threshold | A Day 7 concentration threshold of 75 ng/mL was associated with a 97% cure rate. | d-nb.info |

A population pharmacodynamic model of pregnant women with P. vivax treated with amodiaquine monotherapy demonstrated an inhibitory effect of this compound on parasite recurrence. nih.gov The model showed that treatment reduced the risk of recurrent infections at day 35 from 22.2% to 7.4%. nih.gov Conversely, a study in Kenyan adults found that two patients who experienced reinfections by day 28 had this compound exposure and half-life values that were within the normal range of the study population, suggesting that factors other than drug exposure alone can influence recurrence rates. dndi.org

The efficacy of this compound is significantly influenced by its interaction with other antimalarial compounds. In vitro studies have demonstrated that this compound acts synergistically with several other drugs, enhancing their combined antimalarial effect.

Research on its pharmacodynamic interactions has revealed predominantly synergistic activity when combined with quinine (B1679958) and artemisinin across a wide range of concentration ratios. researchgate.netnih.gov This synergism is particularly noteworthy as it occurs within therapeutically relevant concentration ranges and tends to be more pronounced at higher, clinically effective concentrations. nih.gov

Perhaps the most striking interaction is the potent synergism observed between this compound and its parent compound, amodiaquine. oup.com In culture, this combination has been shown to be highly synergistic, which has led to the suggestion that amodiaquine administration effectively functions as a combination therapy in itself. oup.com The clinical efficacy of artesunate-amodiaquine combinations is also strongly suggestive of a synergistic relationship, where the presence of artesunate significantly modifies the relationship between this compound concentration and its therapeutic effect. dndi.orgasm.org

Table 2: In Vitro Synergistic Interactions of this compound

Combined Agent Nature of Interaction Source
Amodiaquine Very strong synergism oup.com
Artemisinin Predominantly synergistic researchgate.netnih.gov
Quinine Predominantly synergistic researchgate.netnih.gov

| Atovaquone | Marked synergism (for parent compound Amodiaquine) | researchgate.netnih.gov |

This ability to potentiate the activity of other structurally unrelated antimalarial drugs is a key feature of the pharmacological profile of both amodiaquine and this compound. nih.gov

Mechanisms of Resistance and Resistance Monitoring

Molecular Mechanisms of Desethylamodiaquine Resistance in Plasmodium Species

Resistance to this compound in Plasmodium falciparum is predominantly linked to genetic modifications in parasite genes responsible for drug transporters. These alterations influence the accumulation of DAQ within the parasite's digestive vacuole, the primary site of its action.

Role of Plasmodium falciparum Chloroquine (B1663885) Resistance Transporter (PfCRT) Mutations

Mutations within the Plasmodium falciparum chloroquine resistance transporter (pfcrt) gene are well-established drivers of chloroquine resistance and have been strongly correlated with resistance to amodiaquine (B18356) and its active metabolite, this compound ajtmh.orgnih.govresearchgate.netasm.orgpsu.edumalariaworld.orgmdpi.comwellcomeopenresearch.org. The pfcrt gene encodes a protein located in the digestive vacuole membrane, a key compartment for the efficacy of 4-aminoquinoline (B48711) antimalarials. Specific mutations in pfcrt are believed to modify the transporter's function, leading to reduced drug accumulation within the vacuole and consequently conferring resistance mdpi.com.

The pfcrt codon 72-76 SVMNT haplotype (Ser-Val-Met-Asn-Thr) has been specifically identified as conferring high-level resistance to this compound in in vitro studies and is frequently found in parasite populations from areas reporting amodiaquine resistance asm.org. Additionally, the K76T mutation, a known marker for chloroquine resistance, is also associated with diminished susceptibility to this compound in P. falciparum isolates from Africa malariaworld.org. Research conducted on Colombian isolates revealed a pfcrt haplotype akin to the 7G8 Brazilian strain, which was linked to the lowest observed susceptibility to this compound ajtmh.orgnih.govpsu.edu. In general, the presence of the K76T mutation is considered an indicator of amodiaquine resistance researchgate.net.

Table 1: Key PfCRT Mutations Associated with this compound Resistance

Gene LocusSpecific Mutation(s)Associated Resistance Phenotype (this compound)Reference(s)
pfcrtK76TReduced susceptibility malariaworld.org
pfcrtSVMNT haplotype (codons 72-76)High-level resistance asm.org
pfcrt7G8 Brazilian strain-related haplotype (codons 72-76)Lowest susceptibility ajtmh.orgnih.govpsu.edu

Involvement of Plasmodium falciparum Multidrug Resistance Gene 1 (PfMDR1) Polymorphisms

Polymorphisms within the Plasmodium falciparum multidrug resistance gene 1 (pfmdr1) have also been implicated in the development of amodiaquine and this compound resistance ajtmh.orgnih.govresearchgate.netpsu.edumdpi.com. The PfMDR1 gene encodes a transporter protein, similar to P-glycoprotein, thought to be involved in the efflux of various drugs from the parasite. While the precise mechanisms are still under investigation, certain PfMDR1 mutations are associated with altered drug susceptibility. For example, the N86Y mutation in PfMDR1 has been shown to increase the 50% inhibitory concentration (IC50) values for both chloroquine and amodiaquine researchgate.net. Studies also suggest that PfMDR1 polymorphisms can be linked to elevated IC50 values for this compound mdpi.com. A pfcrt and pfmdr1 Dd2-like haplotype was identified in a Colombian isolate exhibiting the lowest susceptibility to amodiaquine ajtmh.orgnih.govpsu.edu.

Table 2: Key PfMDR1 Polymorphisms and Associations with this compound Resistance

Gene LocusSpecific Polymorphism(s)Associated Phenotype (this compound)Reference(s)
pfmdr1N86YIncreased IC50 (reduced susceptibility) researchgate.net
pfmdr1Dd2-like haplotypeLowest susceptibility (in conjunction with pfcrt) ajtmh.orgnih.govpsu.edu
pfmdr1N86FNovel mutation detected post-treatment asm.org

Cross-Resistance Patterns with Chloroquine and Other Antimalarials

This compound exhibits significant cross-resistance patterns with chloroquine and, to some extent, other antimalarial drugs researchgate.netmdpi.comnih.govasm.orgajtmh.orgajtmh.org. The structural similarity between amodiaquine (and its metabolite DAQ) and chloroquine contributes to this phenomenon. Studies have demonstrated a notable rank-order correlation between the IC50 values of this compound and chloroquine, indicating that resistance mechanisms affecting one drug often impact the other nih.govajtmh.orgajtmh.org. This suggests that the observed cross-resistance between chloroquine and amodiaquine in clinical settings is more closely associated with the genetic basis of resistance affecting the active metabolite, this compound nih.govajtmh.orgajtmh.org.

Although amodiaquine often maintains efficacy against chloroquine-resistant P. falciparum, the development of low-grade amodiaquine resistance is frequently observed in parasites already exhibiting high levels of chloroquine resistance asm.org. This is commonly mediated by specific pfcrt mutations, such as K76T, which confer resistance to chloroquine and also reduce sensitivity to this compound wellcomeopenresearch.org. Furthermore, pfcrt mutations have been associated with resistance to other antimalarials, including quinine (B1679958), piperaquine, and lumefantrine, indicating a broader impact on drug susceptibility researchgate.net.

Table 3: Cross-Resistance Patterns with this compound

Drug Class/Specific DrugAssociated Resistance Mechanism/GeneImpact on this compound SusceptibilityReference(s)
Chloroquinepfcrt mutations (e.g., K76T, SVMNT)Cross-resistance; reduced susceptibility researchgate.netmalariaworld.orgmdpi.comwellcomeopenresearch.orgnih.govasm.orgajtmh.orgajtmh.org
Quininepfcrt mutationsCross-resistance researchgate.net
Piperaquinepfcrt mutationsCross-resistance researchgate.net
Lumefantrinepfcrt mutationsCross-resistance researchgate.net

In Vitro Susceptibility Surveillance and Monitoring

The surveillance of in vitro susceptibility to this compound is critical for tracking the emergence and spread of resistance. However, defining resistance thresholds can be challenging due to variations in methodologies and interpretation across different studies scielo.brbioline.org.br. Therefore, it is essential to standardize in vitro testing protocols and to focus on comparing inhibitory concentrations (e.g., IC50 values) rather than relying solely on resistant/susceptible phenotypic classifications to accurately monitor drug susceptibility trends scielo.brbioline.org.br.

The [³H]-hypoxanthine assay is a commonly employed method for assessing in vitro susceptibility oup.com. Monitoring molecular markers, such as specific mutations in pfcrt and pfmdr1, alongside phenotypic susceptibility data, provides a comprehensive approach to understanding resistance dynamics researchgate.netmalariaworld.org. The K76T mutation in pfcrt, for instance, has been linked to this compound resistance in African populations malariaworld.org. Implementing long-term monitoring systems that integrate both molecular and phenotypic data is vital for detecting changes in parasite populations and informing public health interventions researchgate.netnih.gov.

Phenotypic and Genotypic Assays for Resistance Detection

The detection of this compound resistance relies on both phenotypic and genotypic assays, each offering distinct advantages nih.govnih.gov. Phenotypic assays directly measure the parasite's response to the drug, typically by determining the drug concentration required to inhibit parasite growth or replication in vitro, such as the IC50 oup.comnih.gov. The amodiaquine survival assay (AQSA) is one such phenotypic method that has been utilized to evaluate amodiaquine resistance oup.com.

Genotypic assays, conversely, identify specific genetic mutations known to confer resistance nih.gov. These assays, including the sequencing of the pfcrt and pfmdr1 genes, can detect known resistance-conferring mutations with high sensitivity and specificity ajtmh.orgnih.govresearchgate.netasm.orgpsu.edumalariaworld.orgwellcomeopenresearch.orgnih.gov. While genotypic methods excel at detecting established resistance genes, they may not identify novel resistance mechanisms. Phenotypic assays, on the other hand, can detect resistance irrespective of the underlying genetic mechanism but may require more resources. The integration of both phenotypic and genotypic approaches, potentially combined with rapid detection technologies, represents a promising strategy for comprehensive resistance monitoring and timely clinical decision-making nih.gov.

Toxicological and Safety Considerations in Desethylamodiaquine Research

Mechanisms of Desethylamodiaquine-Induced Cytotoxicity

The cytotoxicity of this compound is largely attributed to its metabolic activation into reactive species that can damage cellular components.

Covalent Binding to Cellular Components

The reactive quinoneimine metabolites of this compound are capable of irreversibly binding to cellular macromolecules, primarily proteins, through covalent linkages frontiersin.orgnih.govpharmgkb.orgdrugbank.com. This covalent modification can disrupt the normal function of essential cellular proteins, leading to cellular dysfunction and toxicity frontiersin.orgpharmgkb.org. In the context of agranulocytosis, covalent binding to neutrophil proteins is a suspected mechanism nih.govacs.org. Glutathione (B108866) conjugation, catalyzed by glutathione S-transferases (GSTs), serves as a detoxification pathway for these reactive quinoneimines, forming less toxic glutathione conjugates frontiersin.orgnih.gov.

Apoptosis Induction in Hepatic Cells

This compound has been shown to induce apoptosis in hepatic cells, such as HepG2 cells researchgate.netsigmaaldrich.comnih.gov. This process involves complex signaling pathways. While amodiaquine (B18356) treatment leads to apoptosis mediated by the Bcl-2 family of proteins (affecting the balance between pro-apoptotic and anti-apoptotic proteins), this compound (NADQ) primarily induces apoptosis through the activation of mitogen-activated protein kinase (MAPK) signaling pathways, including JNK, ERK1/2, and p38 nih.gov. The formation of reactive quinoneimines is considered a prerequisite for these cytotoxic effects researchgate.netnih.gov.

CompoundComparative Cytotoxicity (HepG2 Cells)Reference
Amodiaquine (ADQ)Cytotoxic researchgate.netnih.gov
This compound (NADQ/DEAQ)Slightly more toxic than ADQ; Induces apoptosis via MAPK pathways researchgate.netnih.gov

Hepatotoxicity Mechanisms

Hepatotoxicity associated with amodiaquine therapy, which is also relevant to its metabolite this compound, is primarily linked to the formation of reactive quinoneimine metabolites researchgate.netfrontiersin.orgnih.govpharmgkb.org. These metabolites can covalently bind to hepatic cellular components, leading to cellular damage and dysfunction frontiersin.orgpharmgkb.orgdrugbank.com. The induction of apoptosis in hepatocytes, mediated by the activation of specific cellular signaling pathways (MAPK for DEAQ, Bcl-2 family for AQ), is a critical component of this hepatotoxicity researchgate.netnih.gov. Genetic variations in CYP enzymes, particularly high expression of CYP3A4, CYP2C8, CYP2C9, and CYP2D6, are considered potential risk factors for amodiaquine-induced hepatotoxicity due to their role in the bioactivation process nih.gov.

Agranulocytosis Mechanisms

Agranulocytosis, a severe reduction in granulocytes, is a rare but serious adverse effect associated with amodiaquine pharmgkb.orgnih.govpharmgkb.orgpharmgkb.org. The prevailing hypothesis for drug-induced agranulocytosis involves the formation of reactive drug metabolites that can covalently bind to host cells, primarily neutrophils acs.org. In the case of amodiaquine, this process is thought to involve the bioactivation by components of the neutrophil oxidative burst pathway, such as NADPH oxidase and myeloperoxidase (MPO) nih.govacs.org. These systems can generate reactive intermediates, including quinoneimines, which then covalently bind to neutrophil proteins nih.govacs.org. This compound also undergoes bioactivation to a reactive species in the presence of activated PMNs nih.govpharmgkb.org. This covalent binding can trigger an immune response or directly damage neutrophils and their precursors, leading to agranulocytosis acs.org.

Drug Interactions and Co Administration Studies

Interactions Affecting Desethylamodiaquine Metabolism and Exposure

The biotransformation of amodiaquine (B18356) to this compound is a critical step, as this compound is eliminated much more slowly than its parent compound and is considered the primary agent responsible for therapeutic efficacy. nih.gov Factors that alter the activity of CYP2C8, such as co-administered medications, can therefore change the pharmacokinetic profile of both amodiaquine and this compound.

Co-administration of amodiaquine with drugs that inhibit CYP2C8 can lead to decreased metabolism of the parent drug, resulting in higher-than-expected plasma concentrations of amodiaquine and lower concentrations of its active metabolite, this compound. This is particularly relevant in regions where malaria and HIV are co-endemic, necessitating the concurrent use of antimalarials and antiretroviral therapies. wapcpjournal.org.ng

Several antiretroviral drugs are known to be potent inhibitors of CYP2C8 at clinically relevant concentrations. nih.gov Research has specifically identified the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz (B1671121) and the protease inhibitors Saquinavir , Lopinavir , and Tipranavir as significant inhibitors of this enzyme. nih.gov

A clinical study involving the co-administration of efavirenz with an artesunate-amodiaquine combination found that efavirenz significantly altered the pharmacokinetics of amodiaquine. The exposure to the parent drug, amodiaquine, was increased, which can lead to toxicity, while the formation of the active metabolite this compound was reduced, potentially compromising antimalarial activity. wapcpjournal.org.ng

Table 1: Impact of Select Antiretroviral Drugs on CYP2C8 Activity and Amodiaquine Metabolism
CYP2C8 InhibitorDrug ClassObserved/Potential Effect on Amodiaquine (AQ) Metabolism
EfavirenzNNRTIPotent inhibitor of CYP2C8; increases AQ exposure, decreases this compound formation. wapcpjournal.org.ngnih.gov
SaquinavirProtease InhibitorPotent inhibitor of CYP2C8. nih.gov
LopinavirProtease InhibitorPotent inhibitor of CYP2C8. nih.gov
TipranavirProtease InhibitorPotent inhibitor of CYP2C8. nih.gov

Altered exposure to this compound and its parent compound can have significant clinical consequences. Since this compound is the primary driver of antimalarial activity, reduced concentrations due to CYP2C8 inhibition could potentially lead to decreased therapeutic efficacy. asm.org Conversely, the accumulation of the parent drug, amodiaquine, can increase the risk of concentration-dependent adverse effects. wapcpjournal.org.ng

Both amodiaquine and this compound have been shown to have concentration-dependent effects on cardiovascular parameters, including heart rate, blood pressure, and ventricular repolarization (QT interval). nih.govox.ac.uk An increase in the plasma concentrations of amodiaquine and this compound has been associated with decreases in pulse rate and blood pressure, as well as prolongation of the electrocardiograph QT interval. nih.gov While the clinical impact of these effects appears to be mild with standard dosing, significant alterations in drug exposure due to drug-drug interactions could exacerbate these cardiovascular effects. malariaworld.orgnih.gov Therefore, inhibition of amodiaquine's metabolism warrants caution due to the potential for increased toxicity. nih.gov

This compound in Combination Therapies

This compound, as the active metabolite of amodiaquine, plays a crucial role in the efficacy of artemisinin-based combination therapies (ACTs), which are the standard of care for uncomplicated falciparum malaria. nih.gov The most common combination is artesunate-amodiaquine (AS-AQ). asm.orgresearchgate.net In this combination, the rapidly acting artemisinin (B1665778) derivative (artesunate) provides a swift reduction in parasite biomass, while the long-acting partner drug metabolite (this compound) eliminates the remaining parasites, providing protection against recrudescence. researchgate.net

In vitro studies have investigated the pharmacodynamic interactions of this compound with other antimalarial agents against Plasmodium falciparum. These studies have demonstrated that this compound acts synergistically with both artemisinin and quinine (B1679958) over a wide range of concentration ratios. nih.gov This synergism is a cornerstone of combination therapy, enhancing therapeutic efficacy and potentially delaying the development of drug resistance. nih.govmalariasite.com

Table 2: Summary of this compound in Combination Therapies
Combination PartnerTherapy TypeInteraction ProfileReference
Artesunate (B1665782)Artemisinin-based Combination Therapy (ACT)Standard partner drug in AS-AQ combinations. The combination has high efficacy. asm.orgnih.govnih.gov
ArtemisininIn vitro studyPredominantly synergistic interaction against P. falciparum. nih.gov
QuinineIn vitro studyPredominantly synergistic interaction against P. falciparum. nih.gov
AtovaquoneIn vitro studyStudied in combination with amodiaquine, which showed marked synergism. nih.gov

Analytical Methodologies for Desethylamodiaquine Quantification in Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the quantification of desethylamodiaquine in biological samples due to its high sensitivity and selectivity. nih.gov This technique allows for the precise measurement of low analyte concentrations, which is essential for characterizing the terminal elimination phase of DEAQ. nih.gov

Several validated LC-MS/MS methods have been reported for the determination of DEAQ in human plasma. ejbps.comnih.gov These methods typically involve reversed-phase liquid chromatography for the separation of DEAQ from endogenous plasma components and its parent drug, amodiaquine (B18356). The separation is often achieved using columns such as a Zorbax SB-CN or a Hypersil Gold C18 column. nih.govejbps.comnih.gov The mobile phase commonly consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer containing a modifier such as ammonium (B1175870) formate (B1220265) with formic or trifluoroacetic acid to ensure good peak shape and ionization efficiency. nih.govejbps.com

Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. ejbps.com Quantification is typically achieved through selected reaction monitoring (SRM), which enhances the selectivity of the assay. For instance, a common precursor-to-product ion transition monitored for DEAQ is m/z 328 → 283. nih.gov Deuterated internal standards, such as this compound-d5, are frequently used to correct for matrix effects and variations in extraction efficiency and instrument response. ejbps.com

The lower limit of quantification (LLOQ) for DEAQ using LC-MS/MS methods is typically in the low nanogram per milliliter (ng/mL) range, with reported values of 1.41 ng/mL, 0.523 ng/mL, and 1.50 ng/mL in human plasma. nih.govejbps.comnih.gov These methods demonstrate good linearity over a wide concentration range, ensuring their applicability to clinical pharmacokinetic studies. ejbps.comnih.gov

Table 1: Examples of Validated LC-MS/MS Methods for this compound Quantification

Parameter Method 1 Method 2 Method 3
Biological Matrix Human Plasma Human Plasma Human Plasma
Chromatographic Column Zorbax SB-CN (50 mm × 4.6 mm, 3.5 µm) Hypersil Gold (50 mm x 4.6 mm, 4.6µm) Hypersil Gold (100 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 20 mM ammonium formate with 1% formic acid Acetonitrile: 10mM Ammonium formate with 0.1% Trifluoro acetic acid (75:25 v/v) Acetonitrile and 2.0 mM ammonium formate (pH 2.50) (80:20 v/v)
Detection Tandem Mass Spectrometry (ESI+) Triple Quadrupole Mass Spectrometry (ESI+) Triple Quadrupole Mass Spectrometry (ESI+)
Internal Standard D5-desethylamodiaquine N-Desethyl Amodiaquine D5 Deuterated DEAQ
Lower Limit of Quantification (LLOQ) 1.41 ng/mL 0.523 ng/mL 1.50 ng/mL
Linear Range 1.41–610 ng/mL 0.523 to 253.855 ng/mL 1.50–180 ng/mL
Reference nih.gov ejbps.com nih.gov

High-Performance Liquid Chromatography (HPLC) with UV Detection

Prior to the widespread adoption of LC-MS/MS, high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection was a common method for the quantification of this compound. nih.gov While generally less sensitive than mass spectrometric methods, HPLC-UV can provide sufficient sensitivity for certain applications, particularly when larger sample volumes are used. nih.gov

A field-adapted HPLC-UV method has been developed for the simultaneous determination of amodiaquine and DEAQ in whole blood collected on filter paper, which is advantageous for studies in resource-limited settings. nih.gov This method utilizes a reversed-phase column for separation, and the absorbance of the compounds is monitored at a wavelength of 333 nm. nih.gov The reported limit of quantification for this method was 50 nM for both amodiaquine and DEAQ using a 100 µL sample size. nih.gov

However, a significant drawback of many HPLC-UV methods is the requirement for longer analysis run times and larger sample volumes to achieve the necessary sensitivity compared to LC-MS/MS. nih.gov

Table 2: Example of a Validated HPLC-UV Method for this compound Quantification

Parameter Method Details
Biological Matrix Whole blood on filter paper
Detection UV at 333 nm
Extraction Recovery 48%
Limit of Quantification (LOQ) 50 nM
Intra-day Coefficient of Variation <10.5%
Inter-day Coefficient of Variation <10.5%
Reference nih.gov

Sample Preparation Techniques (e.g., Protein Precipitation, Solid Phase Extraction, Supported Liquid Extraction)

Effective sample preparation is a critical step in the bioanalytical workflow to remove interfering endogenous components from biological matrices like plasma and whole blood. nih.gov Several techniques have been employed for the extraction of this compound.

Protein Precipitation (PPT) : This is a simple and rapid technique where an organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins. nih.govdicp.ac.cn The supernatant, containing the analyte of interest, is then separated by centrifugation. dicp.ac.cn While straightforward, PPT can be non-selective and may leave behind phospholipids (B1166683) and other residues that can cause matrix effects and interfere with LC-MS/MS detection. nih.gov

Solid Phase Extraction (SPE) : SPE is a more selective and efficient sample clean-up technique compared to protein precipitation. nih.govnih.gov It involves passing the sample through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a suitable solvent. SPE methods can yield cleaner extracts and maintain good sensitivity. nih.gov However, conventional SPE can be time-consuming and labor-intensive, involving multiple steps. nih.gov

Supported Liquid Extraction (SLE) : This technique offers an efficient alternative to traditional liquid-liquid extraction (LLE) and SPE. nih.govchromatographyonline.com In SLE, the aqueous sample is loaded onto an inert support material, like diatomaceous earth. nih.govelementlabsolutions.com An immiscible organic solvent is then passed through the support, and the analyte partitions into the organic phase, which is collected for analysis. nih.govbiotage.com SLE is advantageous because it avoids the formation of emulsions, is easily automated, and effectively removes proteins and phospholipids. nih.govchromatographyonline.com Automated SLE platforms have been successfully used for high-throughput sample processing in large clinical studies, coupling efficient sample clean-up with sensitive LC-MS/MS analysis. nih.govnih.gov

Method Validation for Sensitivity, Selectivity, Accuracy, and Precision

The validation of bioanalytical methods is essential to ensure the reliability and reproducibility of the data generated. nih.govjetir.org Regulatory guidelines outline the key parameters that must be assessed.

Sensitivity : The sensitivity of a method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov For this compound, LC-MS/MS methods have achieved LLOQs as low as 0.523 ng/mL. ejbps.com

Selectivity : Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, and concomitant medications. globalresearchonline.net This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard. nih.gov

Accuracy and Precision : Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter between a series of measurements. europa.eu These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates, both within a single analytical run (intra-batch) and across different runs (inter-batch). nih.goveuropa.eu For DEAQ, validated methods demonstrate intra- and inter-batch accuracy values typically within 93.3–105.0% and precision (%CV) values ranging from 1.7% to 12.6%, which are within the generally accepted limits of ±15%. nih.govnih.gov

Table 3: Summary of Validation Parameters from a Published LC-MS/MS Method for this compound

Validation Parameter Result Acceptance Criteria
Intra-batch Precision (%CV) 1.64% to 12.6% ≤15%
Inter-batch Precision (%CV) 1.64% to 12.6% ≤15%
Intra-batch Accuracy 93.7% to 104% 85% to 115%
Inter-batch Accuracy 93.7% to 104% 85% to 115%
Reference nih.gov

Challenges in High-Throughput Quantification for Pharmacokinetic Studies

Large-scale pharmacokinetic studies necessitate high-throughput analytical methods to process a substantial number of samples efficiently. nih.gov Several challenges arise in this context.

A primary challenge is the trade-off between the speed of analysis and the quality of the data, including sensitivity, selectivity, and accuracy. researchgate.net Traditional sample preparation techniques like conventional SPE can be a significant bottleneck due to their labor-intensive and time-consuming nature. nih.gov While protein precipitation is faster, it often results in insufficient sample clean-up, leading to matrix effects that can compromise the accuracy and precision of LC-MS/MS quantification. nih.gov

To address these challenges, the integration of automated sample preparation systems with rapid LC-MS/MS analysis is crucial. nih.gov The use of automated liquid handlers for techniques like supported liquid extraction (SLE) significantly increases sample throughput. nih.govnih.gov Furthermore, optimizing the liquid chromatography method to achieve short run times without compromising the separation of DEAQ from potential interferences is essential. nih.gov For example, a total run time of 6.5 minutes, including a washout gradient to clean the column, has been reported for a high-throughput method. nih.gov The small sample volumes often used in high-throughput screening can also present a challenge for achieving the required sensitivity, making highly sensitive LC-MS/MS instrumentation indispensable. nih.gov

Structure Activity Relationship Sar Studies of Desethylamodiaquine and Analogues

Identification of Key Structural Features for Antimalarial Activity

The antimalarial activity of desethylamodiaquine and its parent compound, amodiaquine (B18356), is intrinsically linked to specific structural components. The core scaffold responsible for its therapeutic action is the 4-amino-7-chloroquinoline ring system. This quinoline (B57606) portion of the molecule is considered essential for its antimalarial properties. nih.gov

SAR studies have elucidated that the 4-aminoquinoline (B48711) nucleus is a critical pharmacophore. Its mechanism of action, similar to that of chloroquine (B1663885), involves inhibiting the polymerization of heme into hemozoin in the parasite's food vacuole. The accumulation of free heme is toxic to the parasite. The 7-chloro group on the quinoline ring is a key feature that enhances this activity.

The side chain attached to the 4-amino position also significantly influences the compound's efficacy. In this compound, this side chain consists of a 4-hydroxyanilino group with an adjacent ethylaminomethyl substituent. nih.gov This entire assembly plays a role in the molecule's physicochemical properties, such as its ability to accumulate in the parasite's acidic food vacuole, a critical step for its antimalarial action. While this compound is itself a potent antimalarial, its parent compound, amodiaquine, is slightly more potent in vitro; however, this compound reaches higher concentrations in the blood. nih.govnih.gov

Modifications to Enhance Efficacy and Overcome Resistance

The emergence of drug-resistant strains of P. falciparum has necessitated the chemical modification of existing antimalarials like this compound. Research has focused on altering the molecule's structure to restore activity against resistant parasites, particularly those resistant to chloroquine, as cross-resistance can occur. nih.govresearchgate.net

Key strategies for modification include:

Altering the Side Chain: Shortening the aliphatic side chain of 4-aminoquinoline analogues has been shown to retain activity against chloroquine-resistant strains. oup.comoup.com Another approach involves introducing a triple bond (an acetylenic group) into the side chain. The resulting analogue, DAQ, and its mono-N-deethylated metabolite (DAQM), which is structurally related to this compound, demonstrated significant activity against chloroquine-resistant strains and a low propensity for inducing new resistance. malariaworld.orgusp.br

Blocking Metabolism: Amodiaquine is metabolized to this compound and a toxic quinoneimine metabolite. To prevent the formation of the toxic product, analogues have been designed to block the site of metabolism. For instance, replacing the 4'-hydroxy group with a fluorine atom and the 3'-N-diethyl with a 3'-N-tert-butyl group in amodiaquine resulted in a compound with a good safety profile and suitable oral bioavailability. nih.gov

Introducing Novel Moieties: The incorporation of different chemical groups has been explored to enhance efficacy. A benzoxazole (B165842) analogue of amodiaquine showed excellent activity against two chloroquine-resistant strains (K1 and W2). nih.gov Similarly, creating "reversed chloroquine" molecules, which combine a 4-aminoquinoline moiety with a resistance reversal agent-like fragment, has produced compounds with high potency against both chloroquine-sensitive and resistant strains. nih.gov

The following table summarizes the in vitro activities of several amodiaquine analogues against chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum.

CompoundModificationIC₅₀ (μM) vs. 3D7IC₅₀ (μM) vs. K1
1a N-alkyl/arylacetamide side chain0.3280.622
1b N-alkyl/arylacetamide side chain0.5430.843
2b N-alkyl/arylacetamide side chain0.4910.795
Data sourced from research on novel amodiaquine analogues. researchgate.net

Computational Approaches in SAR (e.g., QSAR)

Computational methods are integral to modern drug discovery and play a significant role in understanding the SAR of antimalarial agents. oncodesign-services.com Quantitative Structure-Activity Relationship (QSAR) is a key computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net

For quinoline-based antimalarials like this compound, QSAR studies help in:

Predicting Activity: Once a reliable QSAR model is developed and validated, it can be used to predict the antimalarial activity of newly designed, untested analogues. dibru.ac.in This accelerates the discovery process by prioritizing the synthesis of the most promising compounds.

Identifying Key Descriptors: QSAR models identify specific physicochemical properties, or "descriptors," that are critical for activity. These can include electronic properties (like atomic charges), steric factors, and hydrophobicity. For example, a QSAR study on quinolone-4(1H)-imine derivatives identified specific atomic charges (qC3, qC8, qC10, etc.) as being highly correlated with antimalarial activity. unram.ac.id

Understanding Mechanisms: By highlighting the structural features that govern activity, QSAR provides insights into the potential mechanism of drug-receptor interactions. dibru.ac.in Studies on other antimalarials have shown that factors like hydrogen bonding ability and molecular complexity are predominant factors for inhibitory activity. nih.gov

In the context of this compound analogues, QSAR models can be built using a training set of compounds with known antimalarial activities. nih.gov Statistical methods like Multiple Linear Regression (MLR) are then used to generate an equation that links structural descriptors to activity. The predictive power of these models is rigorously tested through internal and external validation methods to ensure their reliability for designing novel compounds with enhanced efficacy. dibru.ac.innih.gov

Emerging Research Areas and Future Directions

Desethylamodiaquine as a Target for New Antimalarial Drug Development

This compound is recognized as the principal contributor to the antimalarial activity of amodiaquine (B18356). Following oral administration, amodiaquine is rapidly metabolized, primarily by the cytochrome P450 isoform CYP2C8, to this compound asm.orgasm.orgresearchgate.netxiahepublishing.comsigmaaldrich.comnih.govmalariaworld.orgtandfonline.comasm.orgmedchemexpress.com. While amodiaquine itself possesses antimalarial properties, DEAQ exhibits a significantly longer elimination half-life, leading to sustained therapeutic concentrations and a prolonged post-treatment protective effect asm.orgsigmaaldrich.comvivaxmalaria.orgnih.govresearchgate.net. This characteristic makes DEAQ a crucial factor in achieving high cure rates and delaying the development of drug resistance when amodiaquine is used in combination therapies malariaworld.orgvivaxmalaria.org.

Research efforts are actively exploring strategies to enhance the therapeutic profile of amodiaquine, often by focusing on modifications that leverage or improve upon the properties of this compound. This includes the development of novel amodiaquine analogs designed to improve solubility, stability, and efficacy against increasingly resistant strains of Plasmodium falciparum researchgate.net. Furthermore, the synergistic activity observed between amodiaquine and this compound in vitro suggests that targeting the metabolic pathways or developing dual-function analogs that exploit multiple parasite targets could offer a robust approach to combatting malaria researchgate.netnih.govasm.org. Understanding the mechanisms of resistance and designing compounds that circumvent them remain central challenges in this field researchgate.net.

CompoundPlasmodium falciparum StrainMean IC50 (nM)Relative Potency (AQ vs. DEAQ)
Amodiaquine (AQ)LS-218.21x
This compound (DEAQ)LS-267.5~3.7x lower than AQ
Amodiaquine (AQ)LS-319.6
This compound (DEAQ)LS-371.2
Amodiaquine (AQ)LS-117.9
This compound (DEAQ)LS-163.8

Table 1: In vitro antimalarial activity of amodiaquine and this compound against Plasmodium falciparum strains nih.govajtmh.orgajtmh.org.

Investigations into Novel Therapeutic Applications Beyond Malaria

While the primary focus for this compound remains its role in malaria, preliminary research has explored its potential in other therapeutic contexts. Notably, studies investigating amodiaquine's broader biological activities have included its use in experimental models of anthrax. In these models, both amodiaquine and this compound demonstrated the ability to inhibit the cytotoxic effects of anthrax lethal factor (LF) and protective antigen (PA) by preventing the cytosolic entry of LF. These compounds also protected host cells from apoptosis in vitro and showed efficacy in protecting animals from lethal anthrax toxin challenge in vivo glpbio.comresearchgate.net. These findings suggest that this compound, or derivatives thereof, might possess broader host-targeting therapeutic potential beyond its established antimalarial activity, warranting further investigation.

Advanced Pharmacometric Modeling for Optimized Treatment Strategies

Pharmacometric approaches, particularly population pharmacokinetic (PK) modeling, are indispensable tools for understanding the complex disposition of amodiaquine and its metabolite, this compound. These models allow for the characterization of drug absorption, distribution, metabolism, and elimination (ADME) across diverse patient populations, including children, pregnant women, and individuals with specific health conditions asm.orgasm.orgvivaxmalaria.orgnih.govdndi.orgnih.govnih.govug.edu.ghuct.ac.zaiddo.org.

Models typically describe amodiaquine's absorption and disposition using one or two-compartment models, while this compound, due to its longer half-life, often requires multi-compartment models asm.orgasm.orgvivaxmalaria.orgresearchgate.netdndi.orgnih.govnih.govresearchgate.netnih.gov. Key covariates identified in these models include body weight and age, which significantly influence the clearance and volume of distribution of both amodiaquine and this compound asm.orgnih.govnih.govug.edu.gh. For instance, studies have shown that amodiaquine clearance matures with age, reaching adult levels several months after birth asm.orgnih.gov.

The application of these models has been instrumental in identifying suboptimal dosing recommendations in current treatment guidelines, particularly for pediatric populations asm.orgnih.gov. By simulating various dosing regimens, pharmacometricians can propose optimized strategies to achieve consistent and adequate drug exposure across different patient groups, thereby enhancing efficacy and potentially reducing variability in treatment outcomes asm.orgnih.govuct.ac.za. Furthermore, these modeling techniques are employed to correlate drug concentrations with clinical outcomes, such as parasite clearance and the occurrence of adverse events, and to assess the impact of drug-drug interactions on the PK profiles of amodiaquine and this compound vivaxmalaria.orguct.ac.zaiddo.orgnih.govhiv-druginteractions.org.

ParameterPopulation GroupEstimate (Unit)Relative SE (%)Reference
DEAQ ClearancePediatric SCD patients67 L/h21 ug.edu.gh
DEAQ ClearanceNon-SCD pediatric15.5 L/h32 ug.edu.gh
DEAQ Central Volume of DistributionPediatric SCD patients4400 L43 ug.edu.gh
DEAQ Central Volume of DistributionNon-SCD pediatric368 L34 ug.edu.gh
AQ Clearance (50% adult maturation)Infants2.8 monthsN/A asm.org
DEAQ Clearance (50% adult maturation)Infants3.9 monthsN/A asm.org
Mean DEAQ Half-lifeAdults9-18 daysN/A asm.orgresearchgate.net

Table 2: Selected population pharmacokinetic parameters for this compound (DEAQ) from various studies.

Genetic Polymorphisms and this compound Response

The metabolism of amodiaquine to this compound is predominantly mediated by the cytochrome P450 enzyme CYP2C8 asm.orgresearchgate.netnih.govmalariaworld.orgtandfonline.comasm.orgmedchemexpress.com. Genetic variations within the CYP2C8 gene can significantly alter enzyme activity, thereby influencing the rate of amodiaquine biotransformation and the resulting plasma concentrations of this compound nih.govmalariaworld.orgasm.orgnih.govresearchgate.netresearchgate.net. Common CYP2C8 alleles, such as CYP2C82 and CYP2C83, which are prevalent in certain populations, have been associated with reduced enzymatic activity asm.orgnih.govmalariaworld.orgasm.orgnih.govresearchgate.netresearchgate.net. This diminished metabolic capacity can lead to slower clearance of amodiaquine and consequently higher, more prolonged exposure to this compound, potentially increasing the risk of adverse drug reactions nih.govasm.org.

For example, the CYP2C82 allele, frequently found in African populations, exhibits defective metabolism of amodiaquine, characterized by a higher Michaelis-Menten constant (Km) and significantly lower intrinsic clearance nih.govasm.org. While some studies have not found a direct correlation between CYP2C8 genotypes and amodiaquine efficacy, an increased incidence of non-serious adverse events has been observed in individuals carrying the CYP2C82 or CYP2C83 alleles compared to wild-type homozygotes nih.govresearchgate.net.

Furthermore, drug interactions involving CYP2C8, such as co-administration with potent CYP2C8 inhibitors (e.g., certain antiretroviral drugs like efavirenz (B1671121), saquinavir, lopinavir, and tipranavir), can also modulate amodiaquine metabolism and this compound levels nih.govasm.org. Beyond host genetics, Plasmodium falciparum's own genetic makeup, particularly mutations in genes encoding drug transporters like PfCRT and PfMDR1, plays a role in resistance to amodiaquine and its metabolite ajtmh.orgajtmh.orgresearchgate.netplos.orgasm.org. The pfcrt SVMNT haplotype, for instance, has been linked to high-level resistance to this compound in vitro asm.org.

CYP2C8 AlleleFrequency (African Population)Impact on ActivityAssociated Adverse Events (%)Reference
CYP2C81/*1 (Wild-type)VariesNormal28.1 (CI 21.9–35.0) nih.gov
CYP2C82~15.5%Decreased44.9 (CI 36.1–54.0) nih.govnih.govresearchgate.net
CYP2C83~0.3-2.7%Markedly decreased44.9 (CI 36.1–54.0) nih.govnih.govresearchgate.net

Table 3: Frequency and impact of common CYP2C8 polymorphisms on amodiaquine metabolism and tolerability.

In Vitro and In Vivo Model Systems for this compound Research

The comprehensive study of this compound's properties relies on a range of in vitro and in vivo model systems. In vitro assays using various strains of Plasmodium falciparum are fundamental for evaluating the antimalarial activity of this compound and its synergistic interactions with amodiaquine asm.orgnih.govajtmh.orgajtmh.org. These studies often employ methods like schizont maturation inhibition assays to determine IC50 values. Additionally, in vitro systems utilizing human liver microsomes and recombinant cytochrome P450 enzymes, particularly CYP2C8, are crucial for elucidating the metabolic pathways of amodiaquine and the formation of this compound researchgate.netsigmaaldrich.commedchemexpress.com. Cell-based assays have also been employed to investigate this compound's effects on host-pathogen interactions in models of other diseases, such as anthrax glpbio.comresearchgate.net. Moreover, isolated mouse atrial preparations are used to directly assess the impact of this compound on cardiac function nih.gov.

In vivo studies, primarily utilizing animal models, are essential for understanding the pharmacokinetic behavior, efficacy, and safety profiles of this compound and amodiaquine. Rodent models, such as mice and rats, have been employed to study amodiaquine-induced liver injury (IDILI), with researchers developing models that mimic the delayed onset and immune-mediated nature of human reactions tandfonline.com. These animal models are also instrumental in evaluating the efficacy of amodiaquine and this compound in disease contexts beyond malaria, such as anthrax glpbio.comresearchgate.net, and in investigating drug-drug interactions and pharmacokinetic parameters researchgate.netmdpi.com. The development of humanized mouse models that better reflect human responses is also an ongoing area of research for improving the translational relevance of preclinical findings mdpi.com.

Compound List:

Amodiaquine (AQ)

this compound (DEAQ / DAQ / NADQ / Ndes-amo)

Bis-desethylamodiaquine

Chloroquine (B1663885) (CQ)

Mefloquine (MQ)

Artesunate (B1665782) (AS)

Lumefantrine

Piperaquine

Sulfadoxine/Pyrimethamine (SP)

Nelfinavir

Empagliflozin

Q & A

Q. What analytical methods are recommended for quantifying Desethylamodiaquine in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. For example, studies using E. coli-expressed CYP enzymes for metabolic profiling of this compound rely on LC-MS/MS to distinguish it from its parent compound, Amodiaquine, and other metabolites . Calibration curves should be validated using isotopically labeled standards (e.g., [²H₅]-Desethylamodiaquine) to correct for matrix effects .

Q. How should researchers design pharmacokinetic studies to evaluate this compound metabolism?

Incorporate compartmental pharmacokinetic modeling to estimate parameters such as apparent clearance (CLDAQ/F) and volume of distribution (VDAQ/F). Use human organ-on-chip models to simulate tissue-specific metabolism, as demonstrated in studies showing lung tissue concentrations of 31.5 ± 16.8 μM for this compound . Ensure sample collection at multiple time points to capture elimination phases.

Q. What statistical approaches are appropriate for handling variability in this compound concentration data?

Report mean ± standard deviation (e.g., plasma concentrations: 0.7 ± 0.1 μM) and use mixed-effects models to account for inter-individual variability . Non-compartmental analysis (NCA) is suitable for preliminary assessments of area under the curve (AUC) and half-life.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s tissue distribution data across studies?

Conduct meta-analyses comparing datasets from diverse models (e.g., organ-on-chip vs. in vivo). For instance, lung tissue concentrations vary widely (31.5 ± 16.8 μM in chip models vs. lower values in rodent studies), suggesting species- or model-specific biases . Validate findings using orthogonal methods like autoradiography or imaging mass spectrometry.

Q. What experimental strategies mitigate CYP-mediated drug-drug interactions involving this compound?

Use inhibition assays with recombinant CYP2B6, CYP2C8, and CYP3A5 enzymes to identify competitive vs. non-competitive inhibition. For example, hydroxy-bupropion (a CYP2B6 substrate) and this compound compete for binding, requiring Ki (inhibition constant) calculations to quantify interaction risks .

Q. How can organ-on-chip technology improve the translational relevance of this compound research?

Design multi-organ chips to simulate systemic metabolism. A lung-kidney-heart chip could replicate the observed 31.5 μM (lung) → 14.2 μM (kidney) → 2.8 μM (heart) concentration gradient . Integrate fluid flow rates mimicking human blood circulation to enhance physiological accuracy.

Q. What ethical and logistical considerations apply to human studies involving this compound?

Follow protocols for de-identifying participant data (e.g., pseudonymization) and obtain ethics approval for tissue sampling . Clearly document inclusion/exclusion criteria, such as avoiding participants with pre-existing hepatic impairment due to this compound’s CYP-dependent metabolism .

Methodological Guidance for Complex Scenarios

Q. How should researchers model the inter-compartment transfer of this compound in pharmacokinetic simulations?

Use a two-compartment model with rate constants (k₁, k₂) to describe distribution between central and peripheral compartments. For example, k₂ values for this compound in hepatic tissue were optimized using nonlinear mixed-effects modeling (NONMEM) in population PK studies .

Q. What strategies validate the purity and stability of this compound in long-term studies?

Employ accelerated stability testing under varied pH and temperature conditions. Monitor degradation via high-resolution mass spectrometry (HRMS) and compare against reference standards (e.g., IR-15003: [²H₅]-Desethylamodiaquine) .

Q. How can in silico tools predict this compound’s metabolite interactions?

Apply molecular docking simulations to assess binding affinities to CYP450 isoforms. Pair this with quantitative structure-activity relationship (QSAR) models to prioritize metabolites for experimental validation .

Data Management and Reproducibility

Q. What practices ensure reproducibility in this compound research?

Publish raw datasets (e.g., concentration-time curves, enzyme kinetics) as supplementary materials with detailed metadata . Use version-controlled electronic lab notebooks (ELNs) to track protocol modifications.

Q. How should researchers address discrepancies between in vitro and in vivo this compound clearance rates?

Apply physiologically based pharmacokinetic (PBPK) modeling to scale in vitro CYP activity data to in vivo outcomes. Adjust for protein binding differences using fraction unbound (fu) measurements .

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